molecular formula C10H8ClNO B1427105 6-Chloro-8-methoxyquinoline CAS No. 1355066-78-2

6-Chloro-8-methoxyquinoline

Cat. No. B1427105
M. Wt: 193.63 g/mol
InChI Key: AQTPUKCCECLBDV-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow powder or crystals and its IUPAC name is 6-chloro-8-methoxyquinoline . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 .


Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes 6-Chloro-8-methoxyquinoline, has been a subject of interest in recent research . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-methoxyquinoline can be represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Chloro-8-methoxyquinoline is a white to yellow powder or crystals . It has a molecular weight of 193.63 and is stored at room temperature .

Scientific Research Applications

Chemosensor for Cadmium

6-Chloro-8-methoxyquinoline has been identified as a potential chemosensor for cadmium ions. A study by Prodi et al. (2001) describes a derivative of 6-Chloro-8-methoxyquinoline that selectively responds to cadmium ions over other metal ions, showing a significant increase in fluorescence. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Structural Analysis

Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a closely related compound, from 2-anisidine. The study optimized reaction conditions and confirmed the product structure using NMR and MS techniques, highlighting the synthetic process's efficiency and scalability (Jiang Jia-mei, 2010).

Antimicrobial Studies and Molecular Docking

Murugavel et al. (2017) synthesized 4-chloro-8-methoxyquinoline-2(1H)-one, a variant of 6-Chloro-8-methoxyquinoline, and evaluated its antimicrobial activity. The study also included molecular docking studies to understand its inhibitory activity against DNA gyrase and Lanosterol 14 α-demethylase, illustrating its potential as an antimicrobial agent (Murugavel et al., 2017).

Fluorescence Properties and Sensing Applications

6-Chloro-8-methoxyquinoline derivatives have been studied for their fluorescence properties, which are useful in sensing applications. Mehata and Tripathi (2002) explored the fluorescence quenching of 6-methoxyquinoline, a compound related to 6-Chloro-8-methoxyquinoline, demonstrating its potential as a sensor for detecting chloride ions in aqueous media (Mehata & Tripathi, 2002).

Safety And Hazards

The safety information for 6-Chloro-8-methoxyquinoline includes hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used .

Future Directions

Quinoline derivatives, including 6-Chloro-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The synthesis of these compounds is also being optimized for greener and more sustainable chemical processes .

properties

IUPAC Name

6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTPUKCCECLBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728695
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methoxyquinoline

CAS RN

1355066-78-2
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (40 mL) was added to a mixture of 4-chloro-2-anisidine hydrochloride (20 g, 127 mmol), m-nitrobenzene sulfonic acid sodium salt (42.4 g, 190 mmol), boric acid (10 g, 161.8 mmol), ferrous sulfate (6.0 g, 21.5 mmol) and glycerol (400 mL) at room temperature. The mixture was heated at 140° C. for 30 minutes. The reaction mixture was diluted with water (500 mL) and the pH adjusted to 10 with 10% aqueous sodium hydroxide solution. DCM (1 L) was added, stirred for 30 minutes, filtered through celite and the layers separated. The aqueous layer was extracted with DCM (2×500 mL) and the combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 20% EtOAc in petroleum ether to yield the title compound as a liquid (14.2 g, 58%):
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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